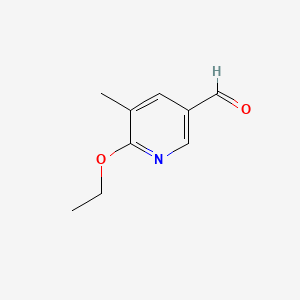

6-Ethoxy-5-methylnicotinaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethoxy-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-7(2)4-8(6-11)5-10-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBZHLWTJIDATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856114 | |

| Record name | 6-Ethoxy-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224604-16-3 | |

| Record name | 6-Ethoxy-5-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethoxy-5-methylnicotinaldehyde: A Technical Overview of Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties of 6-Ethoxy-5-methylnicotinaldehyde. Due to the limited availability of detailed experimental data for this specific compound in published literature, this document also presents generalized, representative protocols for the synthesis and characterization of substituted nicotin-aldehydes and related pyridine derivatives. These methodologies are based on established chemical principles and published procedures for analogous structures, offering a valuable resource for researchers working with this class of compounds.

Core Chemical Properties

This compound, also known by its alternative name 6-ethoxy-5-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative. The table below summarizes its fundamental chemical identifiers and properties.

| Property | Value | Source |

| CAS Number | 1128-75-2, 1224604-16-3 | Parchem[1] |

| Molecular Formula | C₉H₁₁NO₂ | Parchem[1] |

| Molecular Weight | 165.19 g/mol | Parchem[1] |

| Predicted Boiling Point | 273.6 ± 35.0 °C | N/A |

| Predicted Density | 1.093 ± 0.06 g/cm³ | N/A |

Note: Boiling point and density are predicted values and have not been experimentally verified in the available literature.

Synthesis of Substituted Nicotin-aldehydes: A General Approach

A representative synthetic workflow is illustrated below:

Caption: Generalized synthetic pathway for substituted nicotin-aldehydes.

Representative Experimental Protocol: Oxidation of a Substituted Pyridinyl-methanol

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

1. Reaction Setup:

-

A solution of the precursor alcohol, (6-ethoxy-5-methylpyridin-3-yl)methanol, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

2. Oxidation:

-

A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

3. Work-up:

-

Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant residues. The filtrate is then concentrated under reduced pressure.

4. Purification:

-

The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Characterization of Pyridine Derivatives: Standard Analytical Techniques

The structural elucidation and purity assessment of synthesized compounds like this compound would typically involve a combination of spectroscopic and chromatographic methods.

A standard characterization workflow is depicted below:

Caption: A typical workflow for the characterization of a novel synthesized compound.

Expected Spectral Data

While specific spectral data for this compound is not available, the following are expected characteristic signals based on its structure:

-

¹H NMR: Protons of the ethoxy group (a triplet and a quartet), the methyl group (a singlet), the aldehyde proton (a singlet), and two aromatic protons on the pyridine ring (two singlets or doublets).

-

¹³C NMR: Carbon signals corresponding to the ethoxy group, the methyl group, the aldehyde carbonyl carbon, and the six carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-O stretching of the ether, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. Further research would be required to investigate its potential pharmacological effects.

Conclusion

This technical guide provides the currently available chemical information for this compound. The absence of detailed experimental data in the literature necessitates the use of generalized protocols for synthesis and characterization, which can serve as a foundational guide for researchers. Further empirical studies are essential to fully elucidate the chemical, physical, and biological properties of this compound.

References

In-Depth Technical Guide: 6-Ethoxy-5-methylnicotinaldehyde (CAS 1224604-16-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxy-5-methylnicotinaldehyde (CAS number: 1224604-16-3), a substituted pyridine derivative. Due to the limited availability of public data on this specific compound, this document synthesizes information on its physicochemical properties, proposes a potential synthetic route based on established chemical principles for related compounds, and discusses potential biological activities by drawing parallels with structurally similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential application of this compound in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Ethoxy-3-methylpyridine-5-carboxaldehyde or 6-Ethoxy-5-methyl-pyridine-3-carbaldehyde, is a heterocyclic aldehyde.[1][2] Its core structure is a pyridine ring, substituted with an ethoxy, a methyl, and an aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1224604-16-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Boiling Point (Predicted) | 273.6 ± 35.0 °C | [3] |

| Density (Predicted) | 1.093 ± 0.06 g/cm³ | [3] |

| MDL Number | MFCD13181614 | [3] |

Proposed Synthesis and Experimental Protocol

While a specific, published synthetic protocol for this compound was not identified in the public domain, a plausible route can be proposed based on common organic synthesis methodologies for pyridine aldehydes. A potential starting material is a correspondingly substituted cyanopyridine, which can be reduced to the aldehyde.

Proposed Synthetic Pathway

A feasible synthetic approach involves the reduction of a suitable cyanopyridine precursor. This method is a well-established transformation in organic chemistry for the synthesis of aldehydes.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the reduction of a cyanopyridine to an aldehyde and would require optimization for the specific substrate.

Materials:

-

5-Cyano-6-ethoxy-3-methylpyridine (starting material)

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Anhydrous toluene

-

Methanol

-

Hydrochloric acid (e.g., 1 M)

-

Saturated aqueous solution of sodium bicarbonate

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 5-Cyano-6-ethoxy-3-methylpyridine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.2 equivalents) in toluene dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid. Stir vigorously for 30 minutes.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Applications

There is no specific information available regarding the biological activity of this compound. However, the nicotinamide (a derivative of nicotinic acid) scaffold is a common motif in bioactive molecules. Substituted nicotinamides and related pyridine derivatives have been investigated for a range of biological activities.

-

Antifungal Agents: Some nicotinamide derivatives bearing a substituted pyrazole moiety have been designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors, exhibiting antifungal properties.[4]

-

Insecticidal Activity: Neonicotinoid analogues, which contain a substituted pyridine ring, have shown excellent insecticidal activities against various pests.[5]

-

Anticancer and Other Activities: Derivatives of nicotinaldehyde have been used to synthesize compounds with free-radical scavenging, α-glucosidase inhibitory, and anti-proliferative activities on various cancer cell lines.[6][7]

Given these precedents, this compound could serve as a valuable building block or intermediate for the synthesis of novel compounds with potential applications in agriculture and medicine. Further research is required to elucidate its specific biological profile.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a chemical compound for which detailed public information is scarce. This guide provides its known physicochemical properties and outlines a proposed synthetic route and a representative experimental protocol. Based on the biological activities of structurally related compounds, this molecule may hold potential as a scaffold or intermediate in the development of new therapeutic agents or agrochemicals. Further empirical studies are necessary to validate the proposed synthesis and to explore the biological and pharmacological properties of this compound.

References

- 1. This compound CAS#: 1224604-16-3 • ChemWhat | מאגר נתונים של כימיקלים וחומרים ביולוגיים [chemwhat.co.il]

- 2. CAS N/A MFCD13181614-2-ETHOXY-3-METHYLPYRIDINE-5-CARBOXALDEHYDE -LabNovo [do.labnovo.com]

- 3. This compound | 1224604-16-3 [m.chemicalbook.com]

- 4. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues [mdpi.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

Synthesis of 6-Ethoxy-5-methylnicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-ethoxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in publicly available literature, this guide outlines a rational, multi-step approach based on well-established chemical transformations. The core of this proposed synthesis involves the preparation of a key precursor, 2-ethoxy-3-methylpyridine, followed by a regioselective formylation using the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

-

Stage 1: Synthesis of the Precursor, 2-Ethoxy-3-methylpyridine. This stage focuses on constructing the core substituted pyridine ring. A viable method involves the synthesis of 2-hydroxy-3-methylpyridine, followed by a Williamson ether synthesis to introduce the ethoxy group.

-

Stage 2: Vilsmeier-Haack Formylation. The final step involves the introduction of a formyl (-CHO) group at the C5 position of the pyridine ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The electron-donating nature of the ethoxy and methyl groups on the precursor is expected to direct the formylation to the desired position.

The overall logical workflow for this synthesis is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Ethoxy-3-methylpyridine

Step 1.1: Synthesis of 2-Hydroxy-3-methylpyridine from 2-Amino-3-methylpyridine

This procedure is adapted from standard diazotization reactions of aminopyridines.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methylpyridine in dilute sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature. Heat the mixture gently to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

-

Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Purification: Filter the crude 2-hydroxy-3-methylpyridine, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture).

Step 1.2: Etherification of 2-Hydroxy-3-methylpyridine

This protocol is based on the Williamson ether synthesis.

-

Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride (as a 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Alkoxide Formation: Slowly add a solution of 2-hydroxy-3-methylpyridine in anhydrous DMF to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Alkylation: Add ethyl iodide dropwise to the reaction mixture.

-

Reaction: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and cautiously quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2-ethoxy-3-methylpyridine by vacuum distillation or column chromatography.

Stage 2: Vilsmeier-Haack Formylation of 2-Ethoxy-3-methylpyridine

This protocol is a generalized procedure adapted from established Vilsmeier-Haack reactions.[1][2]

-

Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride tube under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Add a solution of 2-ethoxy-3-methylpyridine in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralization and Workup: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium acetate solution) to a pH of 6-7.[1] Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude this compound by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the key reaction steps, based on analogous transformations reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1.2: Etherification | Step 2: Vilsmeier-Haack Formylation |

| Stoichiometry | ||

| 2-Hydroxy-3-methylpyridine | 1.0 equiv | - |

| Sodium Hydride | 1.1 - 1.2 equiv | - |

| Ethyl Iodide | 1.1 - 1.5 equiv | - |

| 2-Ethoxy-3-methylpyridine | - | 1.0 equiv |

| POCl₃ | - | 1.5 - 3.0 equiv |

| DMF | - | Used as solvent and reagent |

| Typical Solvent | Anhydrous DMF or THF | Anhydrous DMF or DCM |

| Reaction Temperature | 0 °C to 80 °C | 0 °C to 80 °C |

| Reaction Time | 2 - 12 hours | 2 - 8 hours |

| Typical Yield | 60 - 85% | 50 - 77%[1] |

Signaling Pathways and Mechanisms

The core of the final synthetic step is the Vilsmeier-Haack reaction, which proceeds through an electrophilic aromatic substitution mechanism.

Figure 2: Mechanism of the Vilsmeier-Haack formylation.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity. Standard laboratory safety protocols should be strictly followed when handling the reagents mentioned, particularly phosphorus oxychloride and sodium hydride.

References

Structural Analysis of Nicotinaldehyde Derivatives: A Technical Guide

Disclaimer: The requested compound, 6-Ethoxy-5-methylnicotinaldehyde, is not a well-documented substance with publicly available structural and experimental data. This guide therefore provides a comprehensive structural analysis of a closely related and well-characterized analogue, 3-Pyridinecarboxaldehyde (Nicotinaldehyde) , to serve as a representative model for researchers, scientists, and drug development professionals. The methodologies and data presented herein are based on established findings for 3-Pyridinecarboxaldehyde and can be adapted for the study of novel derivatives.

Introduction

3-Pyridinecarboxaldehyde, a member of the pyridine carboxaldehydes class of organic compounds, serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, comprising a pyridine ring substituted with a formyl group at the 3-position, imparts it with specific chemical reactivity and biological activity.[2] Understanding the structural characteristics and experimental profile of this core molecule is fundamental for the rational design and development of new nicotin-aldehyde-based compounds. This document provides a detailed overview of the structural data, experimental protocols, and analytical techniques relevant to 3-Pyridinecarboxaldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 3-Pyridinecarboxaldehyde is presented below. This information is critical for its identification, characterization, and purification.

Table 1: Physicochemical Properties of 3-Pyridinecarboxaldehyde

| Property | Value | Reference |

| Molecular Formula | C6H5NO | [3][4] |

| Molecular Weight | 107.11 g/mol | [3][5] |

| Appearance | Colorless to light brown liquid | [2] |

| Melting Point | 7-8 °C | [2][6] |

| Boiling Point | 78-81 °C at 10 mmHg | [2][7] |

| Density | 1.141 g/mL at 20 °C | [2][7] |

| Refractive Index (n20/D) | 1.549 | [2] |

| Flash Point | 35 °C (closed cup) | [8] |

| Water Solubility | Miscible | [2] |

Table 2: Spectroscopic Data for 3-Pyridinecarboxaldehyde

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (300 MHz, DMSO) | δ 10.14 (s, 1H, CHO), 9.04 (d, 1H), 8.79 (d, 1H), 8.17 (d, 1H), 7.50 (dd, 1H) | [9] |

| ¹³C NMR | Data not explicitly found in search results, but expected peaks for aldehyde carbon and pyridine ring carbons would be present. | |

| IR (Infrared) Spectroscopy | Aldehyde C-H stretch: ~2794 cm⁻¹, C=O stretch: ~1735 cm⁻¹ | [10] |

| Mass Spectrometry (MS) | Molecular Ion (M+) peak at m/z 107 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-Pyridinecarboxaldehyde are crucial for its application in research and development.

Synthesis of 3-Pyridinecarboxaldehyde

A common method for the synthesis of 3-Pyridinecarboxaldehyde is the oxidation of 3-methylpyridine.[3][7]

Protocol: Oxidation of 3-Methylpyridine [3][7]

-

Reaction Setup: A solution of 3-methylpyridine (1 mol) in acetic acid (1 L) is prepared in a 2L autoclave. A catalyst (e.g., 10% equivalent) and concentrated nitric acid (9g of 68%) are added.

-

Reaction Conditions: The reactor is sealed, and the air is replaced with oxygen. The reaction is carried out under 1 atm of oxygen pressure at 100°C for 2 hours.

-

Work-up: After cooling to room temperature, the acetic acid is removed under reduced pressure. Water (200 ml) and ethyl acetate (100 ml) are added to the residue and stirred for 30 minutes.

-

Purification: Any insoluble matter is removed by filtration. The filtrate is transferred to a separatory funnel, and the layers are separated. The organic layer containing the product is collected. The solvent is evaporated to yield 3-Pyridinecarboxaldehyde.

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized 3-Pyridinecarboxaldehyde.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[11] For MS compatibility, formic acid can be used instead of phosphoric acid.[11]

-

Gas Chromatography (GC): GC is suitable for assessing the purity of 3-Pyridinecarboxaldehyde, with an assay of ≥97.0% being typical.[12]

-

Spectroscopic Analysis: ¹H NMR, IR, and Mass Spectrometry are used to confirm the structure of the final product, as detailed in Table 2.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the starting material to the final, characterized product.

Caption: General workflow for the synthesis and analysis of 3-Pyridinecarboxaldehyde.

Biological and Chemical Significance

3-Pyridinecarboxaldehyde is a versatile building block in organic synthesis. It is a precursor to compounds with niacin activity and is found in tobacco smoke.[7][13] Its derivatives have been investigated for various biological activities, including potential applications as antitumor agents and for the treatment of various diseases.[10] The aldehyde functional group allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.[1]

Conclusion

While direct experimental data for this compound is unavailable, the comprehensive analysis of its close analogue, 3-Pyridinecarboxaldehyde, provides a robust framework for researchers. The provided data tables, experimental protocols, and logical workflow diagrams offer a solid foundation for the synthesis, characterization, and further development of novel nicotinaldehyde derivatives. The principles and techniques outlined in this guide are directly applicable to the study of new compounds in this chemical class, facilitating future research and drug discovery efforts.

References

- 1. 3-Pyridinecarboxaldehyde (3pa) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 2. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 3. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 10. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 11. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]

- 12. 3-Pyridinecarbaldehyde for synthesis 500-22-1 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

Technical Guide: Spectroscopic and Synthetic Profile of 6-Ethoxy-5-methylnicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Ethoxy-5-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the prevalence of the nicotin-aldehyde scaffold in various biologically active molecules and functional materials. This guide provides a comprehensive overview of its predicted spectroscopic characteristics and a plausible synthetic route for its preparation. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde H (CHO) |

| ~8.5 | d | 1H | Pyridine H-2 |

| ~7.9 | d | 1H | Pyridine H-4 |

| ~4.4 | q | 2H | Ethoxy CH₂ |

| ~2.3 | s | 3H | Methyl CH₃ |

| ~1.4 | t | 3H | Ethoxy CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde C=O |

| ~165 | Pyridine C-6 |

| ~153 | Pyridine C-2 |

| ~140 | Pyridine C-4 |

| ~131 | Pyridine C-3 |

| ~125 | Pyridine C-5 |

| ~62 | Ethoxy CH₂ |

| ~16 | Methyl CH₃ |

| ~14 | Ethoxy CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (alkane) |

| ~2850, ~2750 | Medium, Weak | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - CHO]⁺ |

| 151 | [M - C₂H₄]⁺ |

| 134 | [M - OCH₂CH₃]⁺ |

| 106 | [M - CHO - C₂H₄]⁺ |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 6-chloro-5-methylnicotinaldehyde, with sodium ethoxide.

3.1. Reaction Scheme

Caption: Proposed synthesis of this compound.

3.2. Detailed Experimental Protocol

Materials:

-

6-chloro-5-methylnicotinaldehyde

-

Anhydrous ethanol

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, carefully add small pieces of sodium metal (1.2 equivalents) to anhydrous ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 6-chloro-5-methylnicotinaldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

-

Extraction and Washing: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow and Characterization

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of this compound.

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the key spectroscopic features and a viable synthetic route for this compound. The presented data and protocols are intended to facilitate further research and development involving this compound. Experimental validation of the predicted data is a necessary next step for any application.

In-depth Technical Guide: 6-Ethoxy-5-methylnicotinaldehyde

A comprehensive review of the available scientific literature reveals no specific information regarding the mechanism of action, biological activity, or pharmacological properties of 6-Ethoxy-5-methylnicotinaldehyde.

Extensive searches of scientific databases and public domain literature have not yielded any studies detailing the biological effects of this specific compound. Research articles, clinical trial data, and patent applications that typically describe a substance's mechanism of action, its molecular targets, or its effects on cellular pathways do not appear to be available for this compound.

Consequently, the core requirements for this technical guide, including:

-

An in-depth analysis of the core mechanism of action.

-

Quantitative data for structured comparison tables (e.g., IC50, EC50, binding affinities).

-

Detailed experimental protocols for key experiments.

-

Visual diagrams of signaling pathways or experimental workflows.

In-depth Technical Guide: Biological Activity of 6-Ethoxy-5-methylnicotinaldehyde

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of publicly available scientific literature, there is currently no published research detailing the biological activity of 6-Ethoxy-5-methylnicotinaldehyde . As a result, a technical guide or whitepaper on its core biological functions, quantitative data, experimental protocols, and associated signaling pathways cannot be compiled at this time.

The absence of data indicates that this specific chemical entity may not have been synthesized or, if it has, its biological properties have not been investigated or disclosed in peer-reviewed journals, patents, or other accessible scientific resources.

Therefore, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz, cannot be fulfilled due to the lack of foundational information on this compound.

Further research, including chemical synthesis and subsequent biological screening, would be necessary to elucidate any potential therapeutic or biological effects of this compound. We recommend that researchers interested in this molecule initiate de novo studies to establish its activity profile.

6-Ethoxy-5-methylnicotinaldehyde: A Key Intermediate in Synthetic Chemistry

For researchers and professionals in drug development, 6-ethoxy-5-methylnicotinaldehyde has emerged as a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental details and data.

Core Properties and Identification

This compound, a substituted pyridine derivative, is identified by the Chemical Abstracts Service (CAS) number 1224604-16-3 . It is also known by its synonyms, including 2-ethoxy-3-methylpyridine-5-carboxaldehyde and 6-ethoxy-5-methylpyridine-3-carbaldehyde. While the CAS number 1128-75-2 has been intermittently associated with this compound, it has also been linked to several other distinct chemical structures, indicating a probable discrepancy in public databases. For clarity and accuracy, this guide will refer to CAS No. 1224604-16-3 for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Synthetic Pathways

The synthesis of this compound is not extensively detailed in readily accessible scientific literature. However, based on general principles of pyridine chemistry, a plausible synthetic route can be conceptualized. This would likely involve the introduction of the ethoxy, methyl, and aldehyde functionalities onto a pyridine ring through a series of controlled reactions.

A potential synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Figure 1: A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Ethoxy-3-methyl-5-bromopyridine

-

To a solution of sodium ethoxide (prepared by dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol) is added 2-chloro-3-methyl-5-bromopyridine.

-

The reaction mixture is heated at reflux for a specified period, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved via column chromatography on silica gel.

Step 2: Synthesis of this compound

-

A solution of 2-ethoxy-3-methyl-5-bromopyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to allow for metal-halogen exchange.

-

Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography.

Role as a Synthetic Intermediate

The aldehyde functional group in this compound makes it a versatile intermediate for a variety of chemical transformations, particularly in the synthesis of more complex molecules for pharmaceutical applications.

Figure 2: Potential synthetic applications of this compound.

Key Experimental Protocols

Reductive Amination:

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine.

-

After a brief stirring period, a reducing agent such as sodium triacetoxyborohydride is added in portions.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted, and the combined organic layers are washed, dried, and concentrated.

-

Purification is performed by column chromatography.

Wittig Reaction:

-

A phosphonium salt is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.

-

A solution of this compound in the same solvent is added dropwise to the ylide solution at an appropriate temperature.

-

The reaction is stirred until completion and then quenched.

-

Workup and purification are carried out using standard procedures to isolate the desired alkene.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound are not widely published. For definitive structural confirmation, the following analyses would be required:

Table 2: Required Spectroscopic Analysis

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring. - Singlet for the aldehyde proton (~9-10 ppm). - Quartet and triplet for the ethoxy group. - Singlet for the methyl group. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde (~190-200 ppm). - Aromatic carbons of the pyridine ring. - Carbons of the ethoxy and methyl groups. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde (~1700 cm⁻¹). - C-H stretching of the aldehyde proton (~2820 and 2720 cm⁻¹). - C-O stretching for the ethoxy group. - Aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (165.19). - Characteristic fragmentation pattern. |

Conclusion

This compound represents a promising, albeit not yet extensively documented, synthetic intermediate. Its structure offers multiple points for chemical modification, making it a potentially valuable building block in the synthesis of novel compounds for drug discovery and other applications. Further research is needed to fully characterize this compound and explore its synthetic utility. The experimental frameworks provided in this guide offer a starting point for researchers interested in leveraging the potential of this compound in their synthetic endeavors.

The Enigmatic Intermediate: Exploring the Potential Research Applications of 6-Ethoxy-5-methylnicotinaldehyde

A notable gap in current scientific literature surrounds the specific biological activities and research applications of 6-Ethoxy-5-methylnicotinaldehyde. Despite its clear structural resemblance to nicotin-aldehyde derivatives, which are known to be valuable precursors in medicinal chemistry, this particular compound remains largely uncharacterized in publicly accessible databases and scientific publications. This guide, therefore, aims to provide a forward-looking perspective on its potential research applications by drawing parallels with structurally related and well-studied pyridine-3-carboxaldehyde derivatives.

While direct experimental data for this compound is not available, its core structure, a substituted pyridine-3-carboxaldehyde, suggests its potential as a key building block in the synthesis of novel therapeutic agents. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions within biological targets. The ethoxy and methyl substitutions on the pyridine ring of this compound could offer unique steric and electronic properties, potentially leading to derivatives with novel biological activities.

Hypothetical Research Applications Based on Structural Analogy

Drawing from the known applications of similar pyridine-3-carboxaldehyde derivatives, we can hypothesize several promising research avenues for this compound:

-

Antimicrobial Drug Discovery: Substituted nicotinic acid derivatives have demonstrated significant antimicrobial activity. The aldehyde functional group of this compound could be readily converted to various pharmacophores, such as hydrazones, Schiff bases, or thiazolidinones, which are known to possess antibacterial and antifungal properties. Researchers could explore the synthesis of a library of derivatives and screen them against a panel of pathogenic bacteria and fungi.

-

Anticancer Agent Development: The pyridine scaffold is present in a number of anticancer drugs. The unique substitution pattern of this compound could be exploited to design novel inhibitors of kinases, histone deacetylases (HDACs), or other enzymes implicated in cancer progression. Its derivatives could be evaluated for their cytotoxic effects on various cancer cell lines and their mechanisms of action could be investigated.

-

Neuropharmacology: Nicotinic acetylcholine receptors (nAChRs) are crucial in the central nervous system, and compounds that modulate their activity have therapeutic potential in neurological disorders. While a direct interaction is speculative, derivatives of this compound could be synthesized and screened for their ability to bind to and modulate different nAChR subtypes.

Potential Synthetic Pathways and Experimental Workflows

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations. Below are hypothetical experimental workflows for the synthesis and evaluation of its derivatives.

General Workflow for Derivative Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.

Conclusion

While this compound is currently an under-investigated molecule, its chemical structure holds considerable promise for the development of novel compounds with therapeutic potential. The lack of existing data presents a unique opportunity for researchers in medicinal chemistry and drug discovery to explore a new chemical space. The synthetic accessibility of its aldehyde group, combined with the privileged nature of the pyridine scaffold, makes it an attractive starting point for the generation of diverse chemical libraries. Future research focused on the synthesis and biological evaluation of its derivatives is warranted to unlock the full potential of this enigmatic intermediate. It is important to reiterate that the applications and workflows described herein are based on the established roles of structurally similar compounds and await experimental validation.

Methodological & Application

Application Notes and Protocols for 6-Ethoxy-5-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and biological evaluation of 6-Ethoxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its structural similarity to known nicotinic acetylcholine receptor (nAChR) modulators, this compound is a candidate for investigation as a modulator of cholinergic signaling. The provided protocols include a proposed synthetic route, methods for purification and characterization, and a cell-based assay to evaluate its activity at the human α7 nicotinic acetylcholine receptor.

Chemical Information

| Property | Value |

| IUPAC Name | 6-ethoxy-5-methylpyridine-3-carbaldehyde |

| Synonyms | This compound, 2-Ethoxy-3-methylpyridine-5-carboxaldehyde |

| CAS Number | 1128-75-2 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Structure |  |

Proposed Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol describes a potential route for the synthesis of this compound from the commercially available precursor, 2-ethoxy-3-methylpyridine. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Workflow of the Synthesis:

Caption: Synthetic workflow for this compound.

Materials and Reagents:

-

2-Ethoxy-3-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Precursor: Dissolve 2-ethoxy-3-methylpyridine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9 ppm), aromatic protons on the pyridine ring, the ethoxy group (quartet and triplet), and the methyl group (singlet). |

| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~190 ppm), carbons of the pyridine ring, and carbons of the ethoxy and methyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (m/z = 165.08). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2820 and 2720 cm⁻¹), as well as aromatic C=C and C-N stretching vibrations. |

Biological Evaluation: α7 nAChR Calcium Flux Assay

This protocol describes a cell-based functional assay to determine if this compound acts as an agonist or modulator of the human α7 nicotinic acetylcholine receptor (nAChR). The assay measures changes in intracellular calcium concentration upon compound application using a fluorescent calcium indicator.

Experimental Workflow:

Caption: Workflow for the α7 nAChR calcium flux assay.

Materials and Reagents:

-

HEK293 or CHO cell line stably expressing the human α7 nAChR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescent calcium indicator dye (e.g., Fluo-8 AM)

-

Pluronic F-127

-

This compound (test compound)

-

Acetylcholine or another known α7 agonist (positive control)

-

α-Bungarotoxin or a known α7 antagonist (negative control)

-

384-well black-walled, clear-bottom assay plates

-

A fluorescence imaging plate reader (FLIPR) or a microplate reader with a fluorescent detector

Procedure:

-

Cell Plating: Seed the α7 nAChR-expressing cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-8 AM) and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the dye-loading buffer to each well. Incubate the plates at 37 °C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound, the positive control agonist, and the negative control antagonist in the assay buffer.

-

Fluorescence Measurement: Place the dye-loaded cell plate into the fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence.

-

Compound Addition and Data Acquisition: The instrument will add the prepared compounds to the wells while simultaneously recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline for each well. For agonist testing, plot the fluorescence change against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value. For antagonist testing, pre-incubate the cells with the test compound before adding the positive control agonist and measure the inhibition of the agonist response to determine the IC₅₀ value.

Potential Signaling Pathway

Activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, primarily leads to an influx of cations, including a significant influx of Ca²⁺. This initial calcium signal can then trigger a cascade of downstream events.

Caption: Putative signaling pathway upon α7 nAChR activation.

The activation of α7 nAChRs by an agonist leads to direct calcium influx through the receptor's ion channel.[1][2] This influx, along with sodium entry, causes membrane depolarization, which in turn can activate voltage-dependent calcium channels (VDCCs), leading to further calcium entry.[1][2] The rise in intracellular calcium can trigger calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum (ER).[1][2] This amplified calcium signal can then modulate a variety of downstream cellular processes, including neurotransmitter release, activation of protein kinases, and changes in gene expression.[2][3]

References

Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-Ethoxy-5-methylnicotinaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous substituted pyridine aldehydes and are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine-3-carboxaldehyde with potential as a building block in medicinal chemistry. The presence of the ethoxy and methyl groups on the pyridine ring influences the molecule's electronic and steric properties, offering opportunities for the development of derivatives with diverse biological activities. The aldehyde functional group is a key handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs to explore structure-activity relationships (SAR). Pyridine-based compounds have been widely investigated as kinase inhibitors and antimicrobial agents, suggesting that derivatives of this compound may exhibit interesting pharmacological profiles.

Derivatization Strategies

The aldehyde functionality of this compound allows for several key derivatization reactions, including Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for biological screening.

Schiff Base Formation

The condensation of this compound with primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a variety of aryl and alkyl substituents. Schiff bases are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1]

Experimental Workflow: Schiff Base Formation

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 1: Synthesis of a Schiff Base Derivative

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add a solution of the desired primary amine (1.0 mmol) in ethanol (5 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours or reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and leads to the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and can exhibit biological activity.[2][3][4][5]

Experimental Workflow: Knoevenagel Condensation

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Analytical Determination of 6-Ethoxy-5-methylnicotinaldehyde

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Ethoxy-5-methylnicotinaldehyde in various matrices, including pharmaceutical preparations and biological samples. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical synthesis. Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure quality control, pharmacokinetic studies, and impurity profiling. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing robust and reliable methods for its analysis. Due to the aldehyde functional group, derivatization is often employed to enhance stability and chromatographic performance.[1][2]

Analytical Methods Overview

Two primary analytical techniques are detailed for the determination of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine quantification. Analysis can be performed directly or after derivatization with 2,4-dinitrophenylhydrazine (DNPH) to improve detection sensitivity and chromatographic peak shape.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for identifying and quantifying trace amounts of the analyte, especially in complex matrices.[3][4] This method is also valuable for identifying potential impurities.

A logical workflow for the analysis of this compound is presented below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: Direct Analysis

3.1.1. Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 265 nm |

| Run Time | 10 minutes |

3.1.2. Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (ACS grade)

-

This compound reference standard

3.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Experimental Protocol: Analysis with DNPH Derivatization

This protocol is recommended for trace analysis or when enhanced sensitivity is required.[1][2]

3.2.1. Derivatization Reagent Preparation

-

DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify with a small amount of sulfuric acid (e.g., 1% v/v).

3.2.2. Derivatization Procedure

-

To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent.

-

Vortex the mixture and allow it to react for 60 minutes at room temperature.

-

Extract the resulting DNPH-aldehyde derivative with an appropriate organic solvent such as dichloromethane.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

3.2.3. HPLC Conditions for DNPH Derivative

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient: A) Water, B) Acetonitrile0-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% B |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| UV Detection | 360 nm |

Data Presentation

Table 1: HPLC Method Validation Summary (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| LOD | 0.2 µg/mL | - |

| LOQ | 0.7 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (%RSD) | < 1.5% | ≤ 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the analysis of this compound and is particularly useful for impurity profiling.

Experimental Protocol

4.1.1. Instrumentation and Conditions

| Parameter | Condition |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 450 m/z |

4.1.2. Reagents and Standards

-

Dichloromethane (GC grade)

-

Methanol (GC grade)

-

This compound reference standard

4.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.

-

Working Standard Solutions: Prepare dilutions in dichloromethane as required for the intended analysis.

-

Sample Preparation: Dissolve or extract the sample with dichloromethane. Ensure the final concentration is suitable for GC-MS analysis. If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

Data Presentation

Table 2: GC-MS Method Performance (Hypothetical Data)

| Parameter | Result |

| Retention Time | ~ 9.8 min |

| Key Mass Fragments (m/z) | To be determined from the mass spectrum of the standard |

| LOD | 5 ng/mL |

| LOQ | 15 ng/mL |

| Linearity (r²) | 0.998 |

Conclusion

The described HPLC-UV and GC-MS methods provide reliable and robust approaches for the analytical determination of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of bulk material, the direct HPLC-UV method is often sufficient. For trace-level detection in complex matrices or for impurity profiling, the GC-MS method or HPLC with derivatization is recommended. Proper method validation should be performed in accordance with relevant regulatory guidelines to ensure data quality and reliability.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of 6-Ethoxy-5-methylnicotinaldehyde using Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Ethoxy-5-methylnicotinaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and reagents. This application note details a robust protocol for the purification of this compound using silica gel flash column chromatography. The described method provides a high degree of purity, making the compound suitable for subsequent downstream applications.

Data Presentation

The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the protocol described below.

| Parameter | Crude Sample | Purified Sample |

| Appearance | Brownish oil | Pale yellow solid |

| Initial Purity (by HPLC) | ~85% | >98% |

| Final Yield | - | ~90% |

| TLC Rf Value (20% EtOAc in Hexane) | 0.35 (product), multiple spots | 0.35 (single spot) |

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (optional)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Protocol:

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of 20% ethyl acetate in hexane.

-

Visualize the spots under a UV lamp. The desired product should be a major spot, and its Rf value should be determined. An ideal Rf for column chromatography is around 0.3.[1]

-

-

Column Packing:

-

Select an appropriate size glass column based on the amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation.[1]

-

Secure the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

-

Add another layer of sand (approximately 0.5 cm) on top of the packed silica gel.

-

Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 100% hexane or a low polarity mixture like 5% ethyl acetate in hexane) through the packed silica.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.[1] Carefully apply the solution to the top of the silica gel bed using a pipette.

-

Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with a low polarity solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane).

-

Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.[2][3]

-

Note: For aldehydes that may be sensitive to the acidic nature of silica gel, 0.1-1% triethylamine can be added to the eluent to prevent decomposition.[4]

-

Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or using a fraction collector.

-

-

Monitoring the Separation:

-

Monitor the separation by spotting collected fractions onto TLC plates and developing them in the appropriate solvent system.

-

Identify the fractions containing the pure product (single spot with the correct Rf value).

-

-

Isolation of the Purified Product:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

-

Mandatory Visualization

References

6-Ethoxy-5-methylnicotinaldehyde: A Niche Building Block in Drug Discovery

Despite its potential as a functionalized pyridine derivative, publicly available scientific literature and patent databases provide limited direct information on the specific applications of 6-ethoxy-5-methylnicotinaldehyde as a building block in drug discovery. While the nicotinamide and related pyridine scaffolds are prevalent in a vast array of biologically active compounds, the precise utility and detailed experimental protocols for this particular aldehyde remain largely documented in proprietary research or are yet to be widely published.

Our comprehensive search of chemical and biological databases did not yield specific drug candidates, clinical trial data, or detailed synthetic protocols that explicitly start from this compound. The CAS number for this compound is 1224604-16-3. General searches on substituted pyridines and nicotin-aldehydes reveal their importance in the synthesis of various therapeutic agents, including kinase inhibitors and other enzyme-targeted drugs. However, these examples do not specifically utilize the 6-ethoxy-5-methyl substitution pattern.

The absence of detailed public data prevents the creation of in-depth application notes and experimental protocols as requested. Quantitative data, such as reaction yields for specific transformations or the biological activity (e.g., IC50 values) of derived compounds, are not available in the public domain.

General Potential and Hypothetical Applications

While specific examples are lacking, the structure of this compound suggests its potential utility in several areas of medicinal chemistry. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains, a common strategy in the development of kinase inhibitors.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, enabling the synthesis of stilbene-like structures or other conjugated systems.

-

Condensation reactions: To form heterocyclic rings such as pyridopyrimidines or other fused systems often found in biologically active molecules.

-

Oxidation: To form the corresponding carboxylic acid, which can then be used in amide bond formation.

The ethoxy and methyl substituents on the pyridine ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide specific interaction points within a biological target.

Visualizing a General Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of a generic aldehyde building block like this compound in a drug discovery context. This represents a general process and is not based on specific published examples for this particular molecule.

Caption: Hypothetical workflow for drug discovery using a substituted aldehyde building block.

Conclusion

At present, this compound appears to be a specialized chemical building block with limited publicly documented applications in drug discovery. While its structure suggests potential for creating diverse compound libraries, the lack of specific examples in the scientific literature and patent databases makes it impossible to provide the detailed application notes, protocols, and quantitative data requested. Researchers interested in this specific molecule may need to rely on custom synthesis and internal discovery programs. Further publication of research utilizing this compound will be necessary for a broader understanding of its role in medicinal chemistry.

Protocol for the Synthesis of Bio-active Analogs from 6-Ethoxy-5-methylnicotinaldehyde

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of three distinct classes of bioactive analogs derived from 6-Ethoxy-5-methylnicotinaldehyde. The methodologies covered include the Knoevenagel-Doebner condensation for the synthesis of substituted cinnamic acids, the Claisen-Schmidt condensation for the preparation of pyridinyl chalcones, and reductive amination for the generation of substituted pyridinylmethylamines. These protocols are designed to be readily implemented in a standard organic synthesis laboratory. Furthermore, this note includes a summary of representative reaction data and a workflow for the synthesis and subsequent biological evaluation of the synthesized compounds, targeting key areas of drug discovery such as oncology and infectious diseases.

Introduction

Nicotinaldehyde and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. The structural motif of a substituted pyridine ring is a common feature in a multitude of biologically active compounds. This compound is a versatile starting material, offering multiple avenues for chemical modification to generate novel molecular entities with potential therapeutic applications. The aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries for biological screening. Analogs derived from this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This application note details robust and reproducible protocols for the synthesis of cinnamic acid, chalcone, and amine analogs from this compound.

I. Synthesis of (E)-3-(6-Ethoxy-5-methylpyridin-3-yl)acrylic acid via Knoevenagel-Doebner Condensation